molecular formula C19H19ClN2O3S B2371667 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105233-15-5

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2371667
CAS RN: 1105233-15-5
M. Wt: 390.88
InChI Key: WOAFSTBZEWAXKC-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a sulfonyl group attached to an isobutylphenyl group, and a chlorophenyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the 1,2,4-oxadiazole ring, the sulfonyl group, and the phenyl rings. The presence of these groups would likely result in a planar structure around the oxadiazole ring, with potential for pi-pi stacking interactions due to the phenyl rings .


Chemical Reactions Analysis

1,2,4-Oxadiazoles, such as the one in this compound, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the oxadiazole ring might contribute to rigidity and planarity, the sulfonyl group might enhance water solubility, and the chlorophenyl group might influence lipophilicity .

Scientific Research Applications

Synthesis and Structural Modifications

  • Synthesis of Derivatives: This compound, as a derivative of 1,2,4-oxadiazole, is involved in the synthesis of various heterocyclic compounds. For example, it's synthesized from 2-(4-chlorophenylsulfonyl)acetamide oxime with ethyl oxalyl chloride, as part of research into new derivatives with potential antihypertensive activity (Santilli & Morris, 1979).

Pharmacological Potential

  • Antihypertensive Activity: In a study, the hydrazide derivative of this compound showed antihypertensive effects in rats, highlighting its potential in cardiovascular research (Santilli & Morris, 1979).
  • Antibacterial and Anti-enzymatic Properties: Some derivatives have shown significant antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibitory effects on α-chymotrypsin enzyme, indicating their potential as antibacterial agents (Siddiqui et al., 2014).

Molecular Docking and Structure Studies

  • Molecular Docking: Molecular docking studies have been conducted to understand the orientation and interaction of such molecules inside the active sites of certain enzymes, providing insights into their potential as enzyme inhibitors (Al-Hourani et al., 2015).

Treatment Potential for Diseases

  • Alzheimer’s Disease: Synthesized derivatives have been evaluated as potential drug candidates for Alzheimer’s disease, emphasizing their relevance in neurodegenerative disease research (Rehman et al., 2018).

Miscellaneous Applications

  • Anticancer Activity: Certain synthesized derivatives have shown moderate anticancer activity, particularly against breast cancer cell lines (Redda & Gangapuram, 2007).
  • Antiviral Activity: Derivatives of this compound have shown some anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).

properties

IUPAC Name

3-(4-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-13(2)11-14-3-9-17(10-4-14)26(23,24)12-18-21-19(22-25-18)15-5-7-16(20)8-6-15/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAFSTBZEWAXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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